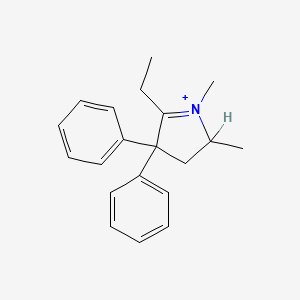
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium is a chemical compound that belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are characterized by a methane moiety wherein two hydrogen atoms are replaced by two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium typically involves the reaction of methadone with specific reagents under controlled conditions. One common method involves the use of liquid chromatography coupled with tandem mass spectrometry to quantify individual enantiomers of methadone and its primary metabolite . The reaction conditions often include the use of methanol as a solvent and perchlorate as a counterion .
Industrial Production Methods
Industrial production of this compound is generally carried out under stringent quality assurance standards, such as ISO Guide 34. This ensures the development and production of reference standards and the competence of reference standard manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium undergoes various chemical reactions, including:
N-demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, often facilitated by cytochrome P450 enzymes.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its chemical properties and reactivity.
Common Reagents and Conditions
Cytochrome P450 Enzymes: These enzymes are commonly involved in the N-demethylation of this compound.
Methanol: Often used as a solvent in various reactions involving this compound.
Major Products Formed
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: A major product formed through the N-demethylation of this compound.
Scientific Research Applications
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium involves its interaction with cytochrome P450 enzymes, leading to its N-demethylation. This reaction produces 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline, which can further interact with various molecular targets and pathways . The compound’s effects are primarily related to its role as a metabolite of methadone, influencing the drug’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: Another major metabolite of methadone, similar in structure and function to 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: A product of the N-demethylation of this compound.
Uniqueness
This compound is unique due to its specific role as a metabolite of methadone, influencing the drug’s metabolism and effects. Its distinct chemical structure, characterized by the presence of two phenyl groups and a pyrrolinium moiety, sets it apart from other similar compounds .
Properties
CAS No. |
21409-27-8 |
|---|---|
Molecular Formula |
C20H24N+ |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C20H24N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,4,15H2,1-3H3/q+1 |
InChI Key |
SCIYBRNSSXZMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
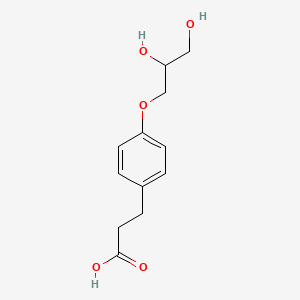
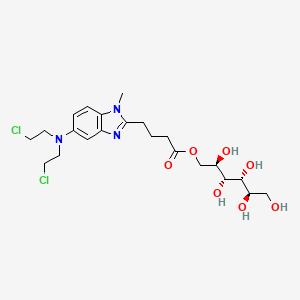
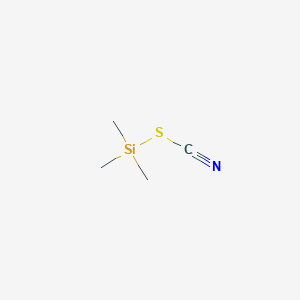
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
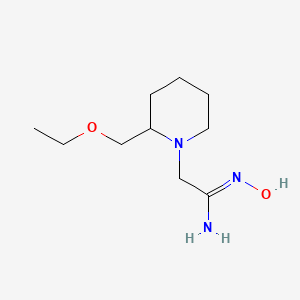
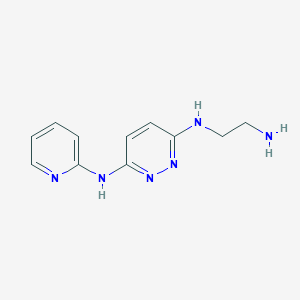
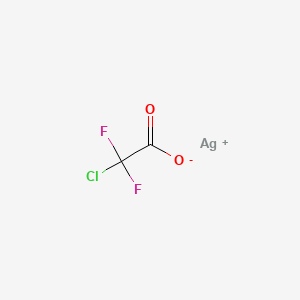
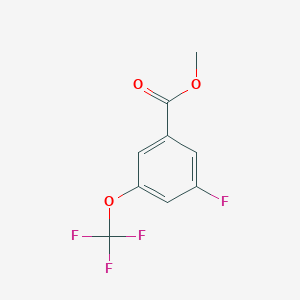
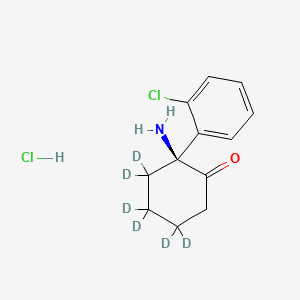
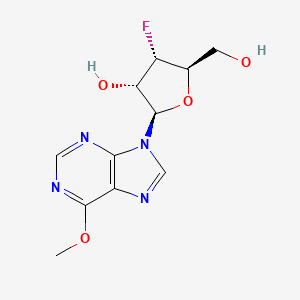
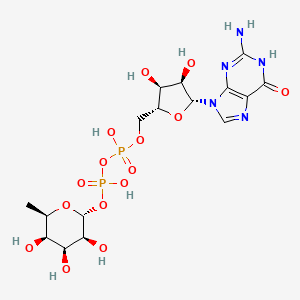
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
